Butyl Ester Lipophilicity Advantage Over Methyl and Ethyl Congeners: Calculated logP and Implications for Membrane Permeability
The target compound bears an n-butyl ester (C₄ chain), whereas the closest commercially available analogs carry methyl (C₁) or ethyl (C₂) esters. The consensus calculated logP for the butyl ester (XLogP3 ~3.8) exceeds that of the methyl analog (XLogP3 ~2.5) by approximately 1.3 log units and the ethyl analog (XLogP3 ~2.9) by approximately 0.9 log units . In standard drug-likeness filters, each ~1 unit increase in logP corresponds to roughly a 10-fold increase in lipid bilayer partitioning; this difference is large enough to substantially alter passive membrane permeability, oral absorption potential, and non-specific protein binding in cell-based assays [1]. For procurement decisions, the butyl ester therefore favors applications where enhanced membrane penetration is sought, while the methyl or ethyl esters may be preferable where higher aqueous solubility is critical.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Calculated XLogP3 ≈ 3.8 (butyl ester; MW 354.42; SMILES: CCCCOC(=O)c1ccc(N2C(=O)C3C=CC=CC3=NC2=S)cc1) |
| Comparator Or Baseline | Ethyl 4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate: calculated XLogP3 ≈ 2.9 (C₂ ester; MW 326.4). Methyl 2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoate: calculated XLogP3 ≈ 2.5 (C₁ ester; MW 312.3). |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.3 log units relative to ethyl and methyl congeners, corresponding to approximately 8–20× higher theoretical partition coefficient. |
| Conditions | Calculated via consensus method (XLogP3 algorithm) from canonical SMILES; experimental logP not reported for this specific compound. |
Why This Matters
A logP difference of ≥0.9 units is sufficient to produce measurable divergence in cell-based assay permeability, solubility, and protein binding—making the butyl ester functionally non-interchangeable with methyl or ethyl analogs in screening campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3): 3–26. (General principle: logP–permeability relationship.) View Source
